molecular formula C6H12BrNO B1443651 2-(2-Bromo-ethyl)-[1,2]oxazinane CAS No. 1357354-11-0

2-(2-Bromo-ethyl)-[1,2]oxazinane

Cat. No. B1443651
M. Wt: 194.07 g/mol
InChI Key: QYPLFXUCNLVTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Bromo-ethyl)-[1,2]oxazinane” is a chemical compound with the molecular formula C6H12BrNO and a molecular weight of 194.07 . It is also known by its IUPAC name, 2-(2-bromoethyl)-1,2-oxazinane .


Synthesis Analysis

The synthesis of morpholines, which include 2-(2-Bromo-ethyl)-[1,2]oxazinane, has been a subject of significant attention due to their widespread availability in natural products and biologically relevant compounds . A common method for the preparation of morpholines involves the use of 1,2-amino alcohols and their derivatives . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been developed for the synthesis of substituted morpholines .


Molecular Structure Analysis

The molecular structure of 2-(2-Bromo-ethyl)-[1,2]oxazinane is represented by the linear formula C6H12BrNO . The InChI code for this compound is 1S/C6H12BrNO/c7-3-5-8-4-1-2-6-9-8/h1-6H2 .


Physical And Chemical Properties Analysis

2-(2-Bromo-ethyl)-[1,2]oxazinane is a compound with a molecular weight of 194.07 . It is recommended to be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Synthesis of β-Amino Ester Derivatives : 2-Substituted 3-benzyl-1,3-oxazinanes, which includes derivatives of 2-(2-Bromo-ethyl)-[1,2]oxazinane, react with Reformatsky reagents derived from ethyl 2-bromoacetate and zinc. This reaction occurs under mild conditions, leading regioselectively to the production of ethyl 3-[(3-hydroxypropyl)benzylamino]propanoates with high yield. This process is significant for synthesizing β-amino ester derivatives, which have potential applications in various fields, including pharmaceuticals (Alberola et al., 1990).

  • Dye Production for Synthetic Polymer Fibers : A study showed that the condensation of 2-bromo-1,4-dihydroxyanthraquinone with certain aminoalcohols, which can be related to the structural analogs of 2-(2-Bromo-ethyl)-[1,2]oxazinane, leads to the production of dyes. These dyes exhibit long wavelength maxima and provide deep violet-red colorations with excellent fastness to light on polyester, highlighting their application in the textile industry (Peters, 1992).

  • Pyrrole Derivative Synthesis : α-Bromooximes, similar in structure to 2-(2-Bromo-ethyl)-[1,2]oxazinane, react with enamines to yield 5,6-dihydro-4H-1,2-oxazines. These dihydro-1,2-oxazine derivatives can be converted into pyrrole derivatives through reductive deoxygenation. This synthesis pathway is vital for creating various pyrrole derivatives, which have broad applications in medicinal chemistry and as intermediates in organic synthesis (Nakanishi et al., 1990).

  • Production of Functionalized 1,2-Oxazinanes : A method for producing functionalized 1,2-oxazinanes involves the nucleophilic ring-opening of N-COR 3,6-dihydro-1,2-oxazine oxides, which could be chemically related to 2-(2-Bromo-ethyl)-[1,2]oxazinane. These functionalized 1,2-oxazinanes, including trans-4-hydroxyl-5-azido/cyano/amino derivatives, have potential applications in synthetic and medicinal chemistry due to their unique chemical properties (Huang et al., 2019).

Safety And Hazards

The safety information available indicates that 2-(2-Bromo-ethyl)-[1,2]oxazinane may be harmful if swallowed (Hazard Statement H302) . The signal word associated with this compound is “Warning”, and the associated pictogram is an exclamation mark .

properties

IUPAC Name

2-(2-bromoethyl)oxazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c7-3-5-8-4-1-2-6-9-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPLFXUCNLVTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-ethyl)-[1,2]oxazinane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Bromo-ethyl)-[1,2]oxazinane
Reactant of Route 2
Reactant of Route 2
2-(2-Bromo-ethyl)-[1,2]oxazinane
Reactant of Route 3
Reactant of Route 3
2-(2-Bromo-ethyl)-[1,2]oxazinane
Reactant of Route 4
2-(2-Bromo-ethyl)-[1,2]oxazinane
Reactant of Route 5
Reactant of Route 5
2-(2-Bromo-ethyl)-[1,2]oxazinane
Reactant of Route 6
Reactant of Route 6
2-(2-Bromo-ethyl)-[1,2]oxazinane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.